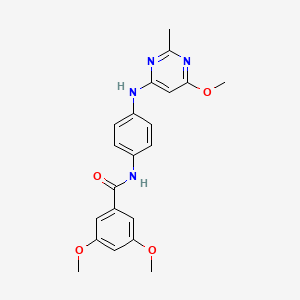
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as DM-235, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields of research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.
Starting Materials
3,5-dimethoxybenzoic acid, 4-aminobenzamide, 6-methoxy-2-methylpyrimidine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydride, palladium on carbon, hydrogen gas, acetic acid, sodium hydroxide, chloroform, methanol, diethyl ethe
Reaction
Step 1: Synthesis of 3,5-dimethoxy-N-(4-aminophenyl)benzamide, 3,5-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide in the presence of triethylamine and N,N-dimethylformamide to form 3,5-dimethoxy-N-(4-aminophenyl)benzamide., Step 2: Synthesis of 6-methoxy-2-methylpyrimidin-4-amine, 6-methoxy-2-methylpyrimidine is reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. This is then reacted with sodium hydride in the presence of N,N-dimethylformamide to form 6-methoxy-2-methylpyrimidin-4-amine., Step 3: Synthesis of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, 3,5-dimethoxy-N-(4-aminophenyl)benzamide and 6-methoxy-2-methylpyrimidin-4-amine are coupled in the presence of palladium on carbon and hydrogen gas to form 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide., Step 4: Purification of the final product, The crude product is purified by recrystallization from a mixture of chloroform and methanol or by column chromatography using a mixture of chloroform and diethyl ether as the eluent.
作用机制
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exerts its pharmacological effects by binding to and inhibiting the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of downstream targets such as p70S6K and 4EBP1, resulting in the inhibition of protein synthesis and cell growth.
生化和生理效应
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-oxidant activities. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide for lab experiments is its potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one of the limitations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway based on the structure of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. Another area of research is the investigation of the potential applications of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new formulations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide with improved solubility and bioavailability could also be an area of future research.
科学研究应用
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is cancer treatment. Studies have shown that 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.
属性
IUPAC Name |
3,5-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-5-7-16(8-6-15)25-21(26)14-9-17(27-2)11-18(10-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCWHWXPOVQQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

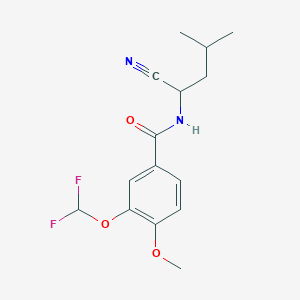
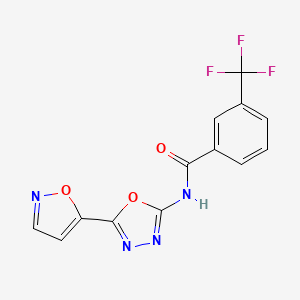
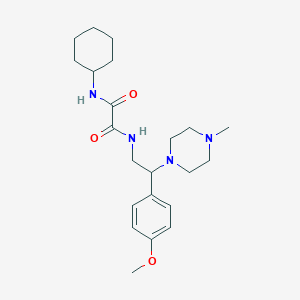
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
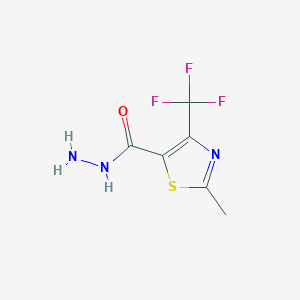
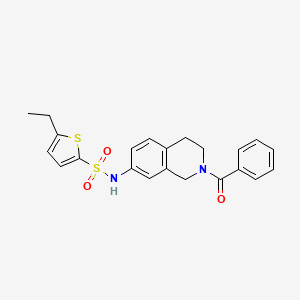
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
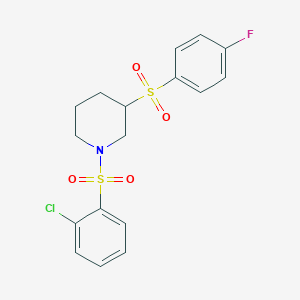
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
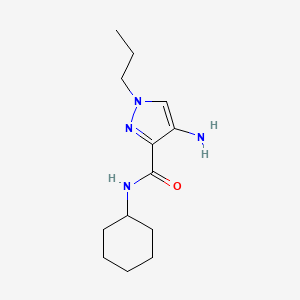
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)